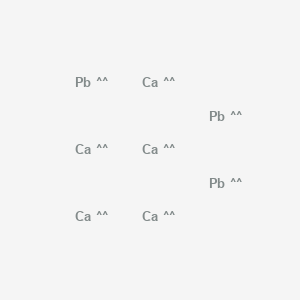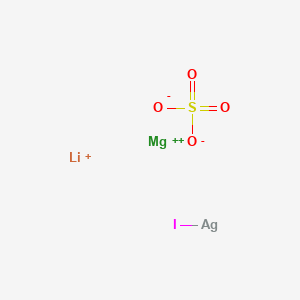
Calcium--lead (5/3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium–lead (5/3) is an alloy composed of calcium and lead in a specific ratio. This compound is known for its unique properties that combine the characteristics of both calcium and lead. Calcium is an alkaline earth metal, while lead is a heavy metal. The combination of these two elements results in a material with distinct physical and chemical properties that are useful in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of calcium–lead (5/3) involves the careful mixing of calcium and lead in the desired ratio. The process typically requires high temperatures to ensure proper alloying of the metals. The metals are melted together in a controlled environment to prevent oxidation and contamination. The mixture is then allowed to cool and solidify, forming the calcium–lead (5/3) alloy.
Industrial Production Methods
In industrial settings, the production of calcium–lead (5/3) is carried out in large furnaces where precise control over temperature and atmosphere is maintained. The raw materials, calcium and lead, are sourced in high purity to ensure the quality of the final product. The alloying process may involve additional steps such as casting and rolling to achieve the desired shape and properties of the alloy.
Chemical Reactions Analysis
Types of Reactions
Calcium–lead (5/3) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reactions depend on the environmental conditions and the presence of other chemical reagents.
Common Reagents and Conditions
Oxidation: In the presence of oxygen, calcium–lead (5/3) can form oxides of calcium and lead. This reaction is typically accelerated at higher temperatures.
Reduction: The alloy can be reduced using strong reducing agents, leading to the formation of elemental calcium and lead.
Substitution: Calcium–lead (5/3) can participate in substitution reactions where one of the metals is replaced by another metal in the alloy.
Major Products Formed
The major products formed from the reactions of calcium–lead (5/3) include oxides, elemental metals, and substituted alloys. The specific products depend on the reaction conditions and the reagents used.
Scientific Research Applications
Calcium–lead (5/3) has several applications in scientific research and industry:
Chemistry: The alloy is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: Research into the biological effects of calcium–lead (5/3) focuses on its potential toxicity and interactions with biological systems.
Medicine: The alloy is studied for its potential use in medical devices and treatments, particularly in areas where its unique properties can be leveraged.
Industry: Calcium–lead (5/3) is used in the production of batteries, radiation shielding, and other industrial applications where its properties are advantageous.
Mechanism of Action
The mechanism by which calcium–lead (5/3) exerts its effects depends on the specific application. In chemical reactions, the alloy can act as a catalyst, facilitating the reaction without being consumed. In biological systems, the alloy’s effects are related to its interaction with cellular components and its potential toxicity. The molecular targets and pathways involved vary depending on the specific context of its use.
Comparison with Similar Compounds
Calcium–lead (5/3) can be compared to other similar alloys and compounds, such as:
Calcium–lead (2/1): Another alloy with a different ratio of calcium to lead, resulting in different properties.
Lead–tin alloys: These alloys are used in similar applications but have different physical and chemical characteristics.
Calcium–aluminum alloys: These alloys combine calcium with aluminum instead of lead, offering different properties and applications.
The uniqueness of calcium–lead (5/3) lies in its specific ratio of calcium to lead, which imparts distinct properties that are not found in other similar compounds.
Properties
CAS No. |
60674-96-6 |
|---|---|
Molecular Formula |
Ca5Pb3 |
Molecular Weight |
8.2e+02 g/mol |
InChI |
InChI=1S/5Ca.3Pb |
InChI Key |
PCQDOPHNZRVQBH-UHFFFAOYSA-N |
Canonical SMILES |
[Ca].[Ca].[Ca].[Ca].[Ca].[Pb].[Pb].[Pb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![6-Amino-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione](/img/structure/B14611090.png)

